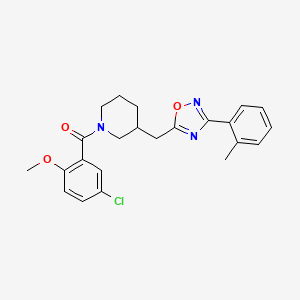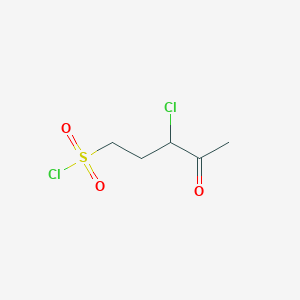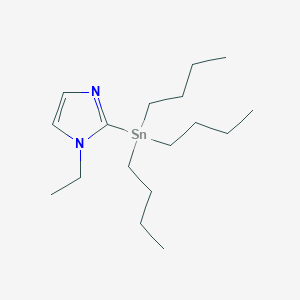![molecular formula C9H12N2O3S B2943389 2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid CAS No. 887575-96-4](/img/structure/B2943389.png)
2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis generally involves a multi-step process. The first step is the formation of the thiazole ring, often via cyclization reactions involving α-halocarbonyl compounds and thioamides. Subsequent steps include the introduction of the 2-methylpropanamide group through amide bond formation, typically involving coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC). The acetic acid moiety is introduced through alkylation or acylation reactions, often utilizing carboxylate salts or acyl chlorides.
Industrial Production Methods: Large-scale synthesis often mirrors laboratory methods but optimized for efficiency and yield. It may involve continuous flow reactors for better control over reaction conditions and the use of catalysts to minimize side reactions and enhance purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: This compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: Oxidation may be achieved using agents like hydrogen peroxide or potassium permanganate. Reduction typically employs agents like sodium borohydride or lithium aluminium hydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: Reactions can yield derivatives with varied functional groups. For instance, oxidation can lead to carboxylic acids, while reduction might yield alcohols or amines. Substitution can produce thiazolyl derivatives with different side chains.
4. Scientific Research Applications: This compound finds applications in numerous fields due to its versatile structure:
Chemistry: Employed in the synthesis of more complex heterocyclic compounds, studying reaction mechanisms, and developing new synthetic methods.
Biology: Utilized in studying biological processes involving thiazole derivatives, often as a model compound.
Medicine: Research on analogs for pharmaceutical applications, including potential antimicrobial, antifungal, and anti-inflammatory agents.
Industry: Used in developing new materials with specific properties, such as polymers or surface-active agents.
5. Mechanism of Action: The compound's effects in biological systems are typically mediated through interactions with specific molecular targets. For instance, it might inhibit enzymes by binding to their active sites, disrupting metabolic pathways. The thiazole ring can engage in pi-stacking or hydrogen bonding with biological macromolecules, leading to varied biological effects.
6. Comparison with Similar Compounds: Similar compounds include other thiazole derivatives like 2-aminothiazole and thiazole-4-carboxylic acid. These compounds share the thiazole ring but differ in side chains and functionalities, contributing to different reactivities and applications.
Uniqueness: 2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid's unique combination of the thiazole ring, amide, and acetic acid groups makes it particularly versatile for synthetic and biological applications.
Propiedades
IUPAC Name |
2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5(2)8(14)11-9-10-6(4-15-9)3-7(12)13/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOOLSWNJYOGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chlorophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2943308.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)


![[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine](/img/structure/B2943315.png)

![2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2943318.png)

![[4-(Pyridin-4-yl)oxan-4-yl]methanamine](/img/structure/B2943322.png)


![methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate](/img/structure/B2943327.png)

